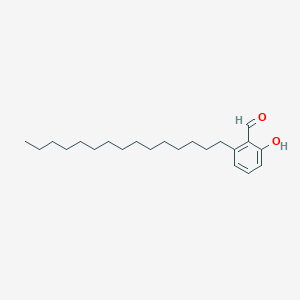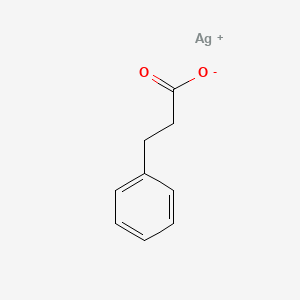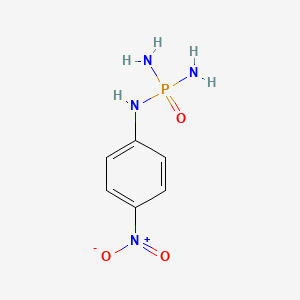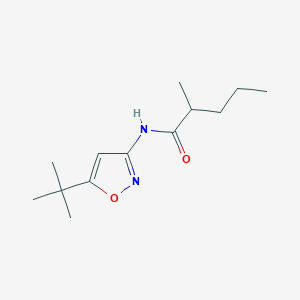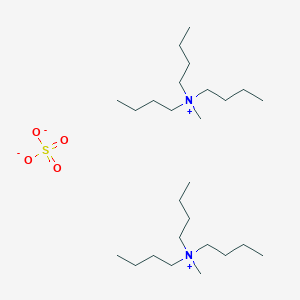![molecular formula C38H52N4O8 B14440817 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German] CAS No. 74303-06-3](/img/structure/B14440817.png)
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a phenyl-pyrrol structure, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxy-3,4-dihydrocarbostyryl with epichlorohydrin to form an intermediate, which is then treated with tert-butylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as amide solvents, sulfoxide solvents, or cyclic hydrocarbon solvents, and catalysts like alkali metal hydroxides or carbonates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Applications De Recherche Scientifique
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to various physiological effects . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar tert-butylamino and hydroxypropoxy structure but differs in its core naphthalenone structure.
4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile: This compound also contains a tert-butylamino and hydroxypropyl group but has an indole core structure.
Uniqueness
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is unique due to its specific combination of functional groups and its phenyl-pyrrol core structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74303-06-3 |
|---|---|
Formule moléculaire |
C38H52N4O8 |
Poids moléculaire |
692.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1H-pyrrol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C17H24N2O2.C4H4O4/c2*1-17(2,3)19-11-13(20)12-21-16-9-5-4-7-14(16)15-8-6-10-18-15;5-3(6)1-2-4(7)8/h2*4-10,13,18-20H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
RUISEXLKASOPLF-WXXKFALUSA-N |
SMILES isomérique |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


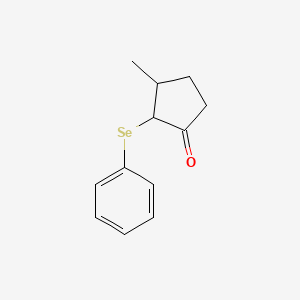
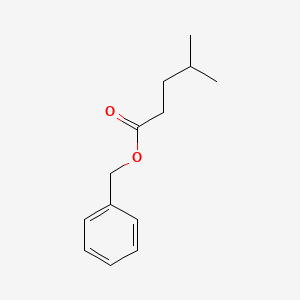

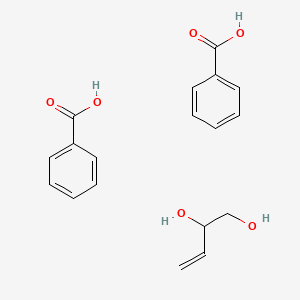
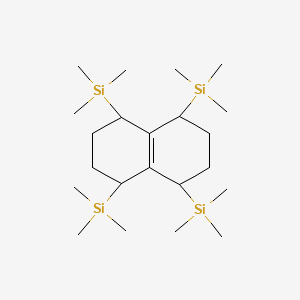

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

